molecular formula C14H13N5O2S B2931451 ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate CAS No. 868970-34-7

ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate

Cat. No.: B2931451
CAS No.: 868970-34-7
M. Wt: 315.35
InChI Key: BWQHFWJAPDZFFG-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused with a pyridin-4-yl group at position 3 and a sulfanylacetate ethyl ester at position 6 (Figure 1). The triazolopyridazine scaffold is a bicyclic heteroaromatic system with nitrogen-rich sites, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking).

Properties

IUPAC Name

ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-4-3-11-16-17-14(19(11)18-12)10-5-7-15-8-6-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQHFWJAPDZFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(pyridin-4-yl)-1H-[1,2,4]triazole with a suitable pyridazine derivative in the presence of a sulfur source. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the downregulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocyclic Modifications

a) [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
  • AZD5153: A bivalent BET inhibitor with a methoxy-triazolopyridazine linked to a piperidylphenoxy group. Its extended substituents enable dual bromodomain binding, unlike the target compound’s simpler structure. The methoxy group in AZD5153 increases metabolic stability compared to the pyridin-4-yl group in the target compound .
  • Lin28-1632 : Contains a 3-methyl-triazolopyridazine linked to a phenylacetamide. The methyl group reduces polarity, while the phenylacetamide moiety enhances target specificity for Lin28 proteins, contrasting with the pyridinyl-sulfanyl ester in the target compound .
b) Pyridazine vs. Pyrazine Fusion
  • Pyridin-4-ylmethyl-carbamic acid derivatives (): Feature a triazolo[4,3-a]pyrazine core instead of pyridazine. Pyrazine’s additional nitrogen alters electronic properties, reducing aromaticity and hydrogen-bonding capacity compared to the target compound’s pyridazine-based system .

Substituent Variations at Position 6

Compound Substituent at Position 6 Key Properties Reference
Target Compound Sulfanylacetate ethyl ester Moderate lipophilicity; prodrug potential
2-({3-Ethyl...}sulfonyl)acetic acid Sulfonylacetic acid High polarity, acidic (pKa ~2-3)
2-[[6-(4-Methylphenyl)...]sulfanyl]acetamide Sulfanylacetamide Higher solubility (11.2 µg/mL at pH 7.4)
AZD5153 Piperidylphenoxyethyl-piperazinone Bivalent binding, high molecular weight

Key Observations :

  • Sulfanyl vs. Sulfonyl : The target’s thioether (sulfanyl) group is less polar than sulfonyl derivatives, favoring passive diffusion across membranes. However, sulfonamides (e.g., ) exhibit stronger hydrogen-bonding capacity, enhancing target affinity in aqueous environments .
  • Ester vs. Amide : The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas acetamide derivatives (e.g., ) resist hydrolysis, offering prolonged stability .

Aromatic Substituents at Position 3

  • Pyridin-4-yl (Target) vs. Pyridin-3-yl () : Pyridin-4-yl’s symmetry facilitates π-π stacking with flat binding pockets (e.g., kinase ATP sites), while pyridin-3-yl’s asymmetric nitrogen may disrupt stacking but enable salt bridges .

Melting Points and Stability

  • The target compound’s melting point is unreported, but analogues like E-4b (mp 253–255°C, ) suggest high thermal stability due to aromatic stacking. The ethyl ester may lower the melting point compared to carboxylic acid derivatives .

Solubility and Bioavailability

  • The sulfanylacetate ester balances lipophilicity and solubility better than sulfonamides (e.g., ) or amides (e.g., ). However, its solubility is likely lower than AZD5153’s PEG-like substituents .

Biological Activity

Ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a unique combination of functional groups. Its structure includes:

  • Pyridine ring
  • Triazole ring
  • Pyridazine ring

This unique structure contributes to its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to a significant reduction in cell proliferation in various cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:

Cell Line IC50 (μM)
MDA-MB-231 (Breast)17.83
MCF-7 (Breast)19.73
HePG2 (Liver)IC50 not specified

These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have shown that it exhibits antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in treated cells .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, this compound was tested against several bacterial and fungal strains. The compound showed moderate to high activity against Gram-positive bacteria and certain fungal pathogens .

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